molecular formula C8H7BrFNO B15130649 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Cat. No.: B15130649
M. Wt: 232.05 g/mol
InChI Key: UGORWQMWPIUIGG-FLIBITNWSA-N
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Description

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is a synthetic organic compound with the molecular formula C8H7BrFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxime functional group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime typically involves the reaction of 2-Bromo-1-(4-fluorophenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2-fluorophenyl)-1-ethanone: Similar structure but with the fluorine atom in a different position.

    2-Bromo-1-(4-chlorophenyl)-1-ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-1-(4-methylphenyl)-1-ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime is unique due to the presence of both the bromine and fluorine atoms, which impart distinct chemical properties and reactivity. The oxime functional group further enhances its versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(NE)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2/b11-8-

InChI Key

UGORWQMWPIUIGG-FLIBITNWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/CBr)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)CBr)F

Origin of Product

United States

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